N'-(1H-indol-3-ylmethylene)-2-phenylacetohydrazide
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Overview
Description
Antiproliferative agent-16 is an indolyl hydrazide-hydrazone compound known for its significant anticancer activity. This compound exhibits specificity toward breast cancer cells, with an inhibitory concentration (IC50) of 6.94 micromolar for MCF-7 cells . Its potential as an anticancer agent has garnered considerable interest in the scientific community.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-16 involves the reaction of indole-3-carboxaldehyde with hydrazine hydrate to form an indolyl hydrazide intermediate. This intermediate is then reacted with various substituted benzaldehydes to yield the final hydrazone compound. The reaction conditions typically include refluxing in ethanol or methanol as solvents, with reaction times ranging from several hours to overnight .
Industrial Production Methods: While specific industrial production methods for antiproliferative agent-16 are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Antiproliferative agent-16 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones.
Scientific Research Applications
Antiproliferative agent-16 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive molecules.
Biology: Studied for its interactions with cellular components and its role in inhibiting cell proliferation.
Medicine: Investigated as a potential therapeutic agent for treating various cancers, particularly breast cancer.
Mechanism of Action
The mechanism by which antiproliferative agent-16 exerts its effects involves its binding to nuclear DNA in cancer cells. This binding leads to the formation of DNA lesions, which disrupt the normal function of the DNA and inhibit cell division. The compound also induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential . Additionally, it interferes with various cellular pathways, including those involving reactive oxygen species and cell cycle regulation .
Comparison with Similar Compounds
CUDC-101: A dual inhibitor targeting histone deacetylase and epidermal growth factor receptor.
CBLC-137: A multi-targeted anticancer agent.
PLX3397: An inhibitor of colony-stimulating factor 1 receptor.
Uniqueness: Antiproliferative agent-16 stands out due to its specific activity against breast cancer cells and its unique hydrazide-hydrazone structure. Unlike some other compounds, it exhibits a high degree of selectivity and potency, making it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C17H15N3O |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C17H15N3O/c21-17(10-13-6-2-1-3-7-13)20-19-12-14-11-18-16-9-5-4-8-15(14)16/h1-9,11-12,18H,10H2,(H,20,21)/b19-12+ |
InChI Key |
VDNPCDIEIGAGRI-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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